molecular formula C13H9F4NO3S B14625719 1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide CAS No. 55688-23-8

1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide

Cat. No.: B14625719
CAS No.: 55688-23-8
M. Wt: 335.28 g/mol
InChI Key: KCBDPCSEFPQVGM-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of trifluoromethyl and sulfonamide groups, which contribute to its reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide typically involves the reaction of 4-fluorophenol with 2-bromophenylmethanesulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition of enzyme activity or modulation of signaling pathways. The compound’s effects are mediated through its interaction with key molecular targets, including enzymes and receptors involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide is unique due to its specific combination of trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

CAS No.

55688-23-8

Molecular Formula

C13H9F4NO3S

Molecular Weight

335.28 g/mol

IUPAC Name

1,1,1-trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide

InChI

InChI=1S/C13H9F4NO3S/c14-9-5-7-10(8-6-9)21-12-4-2-1-3-11(12)18-22(19,20)13(15,16)17/h1-8,18H

InChI Key

KCBDPCSEFPQVGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C(F)(F)F)OC2=CC=C(C=C2)F

Origin of Product

United States

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